molecular formula C15H21ClN2O3S B6502117 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol CAS No. 1396801-20-9

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol

Cat. No. B6502117
CAS RN: 1396801-20-9
M. Wt: 344.9 g/mol
InChI Key: PBZNGHRYXPRSQI-UHFFFAOYSA-N
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Description

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol (2-CPSE) is a synthetic compound with a wide range of applications in scientific research. It is a member of the piperazine family of compounds and has been used in various studies to investigate its biochemical and physiological effects.

Scientific Research Applications

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol has been used in a variety of scientific research applications. It has been used in studies to investigate its effects on the central nervous system, as well as its effects on the cardiovascular system. It has also been used to study its effects on the immune system, and its potential use as an anti-inflammatory agent. Additionally, this compound has been used in studies to investigate its effects on cell signaling pathways and its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol is not yet fully understood. However, it is believed that the compound acts as an agonist of certain receptors in the body, including the serotonin receptor 5-HT1A, the dopamine receptor D2, and the muscarinic receptor M1. It is also believed to have an affinity for the GABA-A receptor. Additionally, it is believed to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anxiolytic effect, meaning it can reduce anxiety. It has also been shown to have an anti-inflammatory effect, as well as an anti-nociceptive effect, meaning it can reduce pain. Additionally, it has been shown to have an effect on the cardiovascular system, and it has been shown to reduce blood pressure.

Advantages and Limitations for Lab Experiments

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is relatively stable and has a long shelf-life. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, and it is not very soluble in organic solvents. Additionally, it is not very stable in acidic conditions.

Future Directions

There are a number of potential future directions for research into 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol. One potential direction is to investigate its potential use as an anti-cancer agent. Additionally, further research could be done to investigate its potential use as an antidepressant or anxiolytic. Additionally, further research could be done to investigate its potential use as an anti-inflammatory agent or to investigate its effects on cell signaling pathways. Additionally, further research could be done to investigate its effects on the cardiovascular system and its potential use as a cardiovascular drug. Finally, further research could be done to investigate its potential use as a therapeutic agent.

Synthesis Methods

2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol can be synthesized using a variety of methods. The most common method involves a reaction between 3-chlorobenzenesulfonyl chloride and 1-cyclopropylethan-1-ol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound in a yield of approximately 80%.

properties

IUPAC Name

2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c16-13-2-1-3-14(10-13)22(20,21)18-8-6-17(7-9-18)11-15(19)12-4-5-12/h1-3,10,12,15,19H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZNGHRYXPRSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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